molecular formula C15H18N4O2 B2790054 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1251710-93-6

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2790054
CAS No.: 1251710-93-6
M. Wt: 286.335
InChI Key: XMKIYDBAADKGGG-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with 3,4-dimethylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of the target compound.

    3,4-dimethylphenylacetic acid: Another precursor used in the synthesis.

    2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A related compound with similar structural features.

Uniqueness

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9-4-5-12(6-10(9)2)18-13(20)8-19-14(21)7-11(3)17-15(19)16/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKIYDBAADKGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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